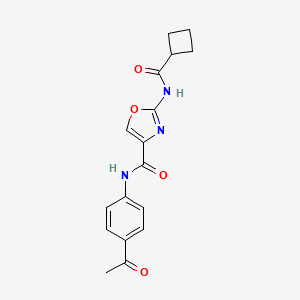

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide, while not directly detailed in the provided papers, can be inferred from similar processes used for the synthesis of functionalized oxazoles. According to the research, oxazoles can be synthesized from enamides using phenyliodine diacetate (PIDA)-mediated intramolecular cyclization. This method is advantageous due to its broad substrate scope and the absence of heavy metals in the oxidative carbon-oxygen bond formation process . Although the exact synthesis of the compound is not described, the principles from this paper could potentially be applied to its synthesis, considering the structural similarities with oxazoles.

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is not directly analyzed in the provided papers. However, the structure of oxazoles, in general, has been studied, and the synthesis methods suggest a focus on the formation of the oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the acetylphenyl and cyclobutanecarboxamido groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactions involving oxazoles are not explicitly discussed in the provided papers. However, the synthesis paper indicates that oxazoles can be formed through intramolecular cyclization, which is a type of chemical reaction. The PIDA-mediated process suggests that the oxazole ring formation involves an oxidative step, which could be a key reaction in the synthesis of the compound . The specific reactivity of the N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide would depend on the functional groups attached to the oxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide are not covered in the provided papers. However, the synthesis and characterization of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, provide some insight into the analytical techniques that could be used to determine these properties. The compound was characterized using 1H NMR and MS, suggesting that similar techniques could be employed to analyze the physical and chemical properties of the oxazole derivative . Properties such as solubility, melting point, and stability could be inferred based on the known properties of similar oxazole compounds and the functional groups present in the molecule.

Applications De Recherche Scientifique

Oxazole Derivatives in Synthesis

Oxazoles are utilized as intermediates in the synthesis of more complex molecules, including natural products and potentially bioactive compounds. For example, oxazoles have been employed as masked forms of activated carboxylic acids in the synthesis of macrocyclic lactones and macrolides, demonstrating their utility in organic synthesis and the pharmaceutical industry. These applications underscore the value of oxazoles in facilitating the construction of complex molecular architectures, such as those found in (±)-recifeiolide and (±)-di-O-methylcurvularin (Wasserman et al., 1981).

Photochemical Properties

Oxazoles are sensitive to photooxidation, which can lead to various chemical transformations. The photochemical properties of oxazoles have been studied for their potential applications in synthetic organic chemistry. These studies reveal that oxazoles undergo oxidation under mild conditions, producing valuable chemical intermediates (Wasserman & Floyd, 1966).

Antimicrobial Applications

Synthesized derivatives of oxazole have been evaluated for their antimicrobial activities. For instance, macrocyclic pentaazapyridine and dipeptide pyridine derivatives derived from oxazole compounds have shown promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Flefel et al., 2018).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10(21)11-5-7-13(8-6-11)18-16(23)14-9-24-17(19-14)20-15(22)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVAKQSRTWBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)